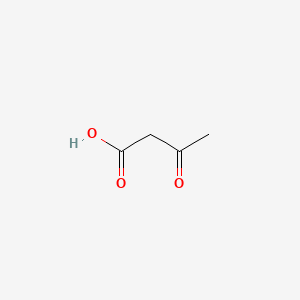
Acetoacetic Acid
Cat. No. B1201470
Key on ui cas rn:
541-50-4
M. Wt: 102.09 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09441235B2
Procedure details


Coupling of 4-acetoxyferuloyloyl chloride with 4-acetoxyconiferyl alcohol was efficiently carried out using 4-(dimethylamino)-pyridine (DMAP). Thus, 4-acetoxyconiferyl alcohol and 4-acetoxyferuloyl chloride were dissolved in dry CH2Cl2 (120 mL) to which DMAP (0.25 equiv) and Et3N (0.85 equiv) were added. The mixture was stiffed for 2 h, when TLC [CHCl3/EtOAc (5:1)] showed the starting material was converted into a faster moving compound. The solution was diluted with CH2Cl2 and washed successively with aqueous 3% HCl and saturated NH4Cl. Drying over MgSO4, evaporation, and purification by flash chromatography [CHCl3/EtOAc (19:1)] gave the diacetate of coniferyl ferulate (94%) as a pale yellow oil.

Name
CHCl3 EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two









Name

Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].C([O:5][C:6]1([OH:18])[CH:15]=[CH:14][C:9](/[CH:10]=[CH:11]/[CH2:12][OH:13])=[CH:8][CH:7]1[O:16][CH3:17])(=O)C.C([O:22][C:23]1(O)[CH:33]=[CH:32][C:26](/[CH:27]=[CH:28]/[C:29](Cl)=[O:30])=[CH:25][CH:24]1[O:34][CH3:35])(=[O:21])C.CCN(CC)CC>CN(C)C1C=CN=CC=1.C(Cl)Cl.C(Cl)(Cl)Cl.CCOC(C)=O>[CH3:9][C:8]([CH2:7][C:6]([OH:18])=[O:5])=[O:21].[C:29]([O:13][CH2:12]/[CH:11]=[CH:10]/[C:9]1[CH:14]=[CH:15][C:6]([OH:18])=[C:7]([O:16][CH3:17])[CH:8]=1)(=[O:30])/[CH:28]=[CH:27]/[C:26]1[CH:32]=[CH:33][C:23]([OH:22])=[C:24]([O:34][CH3:35])[CH:25]=1 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
CHCl3 EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1(C(C=C(/C=C/CO)C=C1)OC)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1(C(C=C(/C=C/CO)C=C1)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1(C(C=C(/C=C/C(=O)Cl)C=C1)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with aqueous 3% HCl and saturated NH4Cl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over MgSO4, evaporation, and purification by flash chromatography [CHCl3/EtOAc (19:1)]
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)OC\C=C\C1=CC(OC)=C(O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
